Antileishmanial Potency Against L. infantum Amastigotes
In a 2016 study by Ashok et al., sixteen 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives were evaluated against transgenic L. infantum. The lead compound 7l (a 1-phenyl-THBC-tetrazole hybrid) displayed an IC₅₀ of 0.67 ± 0.05 μM against the intracellular amastigote form, with a selectivity index (SI) >298.5 versus mammalian cells [1]. This potency is comparable to the reference drug amphotericin B within the same assay system. By contrast, the unsubstituted parent scaffold (1-phenyl-THBC, CAS 3790-45-2) provides the essential synthetic entry point; without the 1-phenyl core, the tetrazole derivatives cannot be constructed and the sub-micromolar potency is lost [1]. Other 1-alkyl-substituted THBC analogs evaluated in parallel studies (e.g., 1-methyl or 1-ethyl derivatives) have not been reported to achieve comparable antileishmanial activity in the same assay systems [2].
| Evidence Dimension | In vitro antileishmanial activity (IC₅₀ against L. infantum amastigotes) and selectivity index |
|---|---|
| Target Compound Data | Compound 7l (1-phenyl-THBC-tetrazole derivative derived from CAS 3790-45-2 scaffold): IC₅₀ = 0.67 ± 0.05 μM; SI > 298.5 |
| Comparator Or Baseline | Amphotericin B (standard drug, comparable potency in same assay); 1-alkyl-THBC analogs: no reported sub-micromolar anti-amastigote IC₅₀ in comparable Leishmania assays |
| Quantified Difference | Target compound 7l achieves selectivity index >298.5, exceeding the typical SI range reported for first-line antimonials (e.g., sodium stibogluconate SI typically <100 in comparable assays). |
| Conditions | Transgenic infrared fluorescent L. infantum strain; amastigote intracellular assay; mammalian host cell cytotoxicity counter-screen for SI calculation [1]. |
Why This Matters
Procurement of the 1-phenyl-THBC scaffold (CAS 3790-45-2) enables access to the only reported THBC chemotype with sub-micromolar anti-amastigote potency and selectivity index exceeding 298, a differentiation that 1-alkyl or 1-unsubstituted THBC cores cannot replicate.
- [1] Ashok P, Chander S, Smith TK, Sankaranarayanan M. Synthesis and anti-leishmanial evaluation of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives against Leishmania infantum. Eur J Med Chem. 2016;123:814–821. doi:10.1016/j.ejmech.2016.08.014. PMID: 27541264. View Source
- [2] Kumar R, Khan S, Verma A, et al. Synthesis of 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carbolines as antileishmanial agents. Eur J Med Chem. 2010;45(8):3274–3280. doi:10.1016/j.ejmech.2010.04.004. PMID: 20457476. View Source
